Vat blue 6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic Photovoltaics (OPVs)

Researchers have investigated Vat Blue 6 and its derivatives as potential acceptor materials in organic photovoltaic cells. These cells aim to convert sunlight into electricity. Studies have shown that Vat Blue 6 derivatives can exhibit good light absorption properties and electron transport capabilities, which are crucial for efficient OPVs [].

Dye Sensitized Solar Cells (DSSCs)

Similar to OPVs, DSSCs are another type of solar cell that utilizes dyes to capture sunlight. Some research explores Vat Blue 6 derivatives as sensitizer dyes in DSSCs. These dyes play a role in absorbing light and initiating the electricity generation process. The research suggests that Vat Blue 6 derivatives can offer advantages like strong light absorption and potential for achieving high conversion efficiencies [].

Organic Light-Emitting Diodes (OLEDs)

OLEDs are a type of display technology that utilizes organic materials to emit light. A small number of studies have investigated Vat Blue 6 derivatives as potential emitters in OLEDs. The focus lies on understanding their photophysical properties, such as light emission behavior and efficiency [].

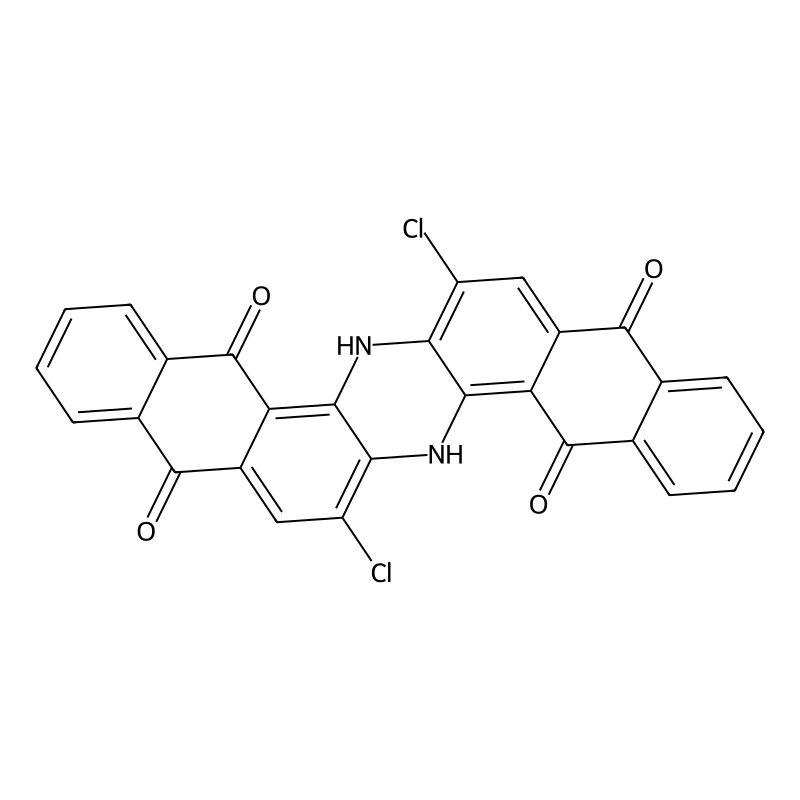

Vat Blue 6, also known as Vat Blue BC or C.I. Vat Blue 6, is a synthetic vat dye primarily used in textile applications. It appears as a blue-green powder and is notable for its excellent fastness properties, including resistance to light, chlorine, and washing. The chemical structure of Vat Blue 6 is represented by the formula and has a molecular weight of approximately 530.3 g/mol. This compound is insoluble in water and many organic solvents but can be processed into a leuco form that is soluble for dyeing purposes .

The primary reaction involving Vat Blue 6 is its reduction to form a soluble leuco compound during the dyeing process. This reduction typically occurs in an alkaline environment, allowing the dye to penetrate fibers effectively. Upon exposure to oxidizing conditions, the leuco form reverts to its original blue state. The chlorination of its precursor, Vat Blue RSN, is also significant; this step involves treating the dye with chlorine gas in the presence of sulfuric acid and manganese dioxide as a catalyst, leading to the formation of Vat Blue 6 through a series of controlled reactions .

The synthesis of Vat Blue 6 can be achieved through various methods:

- Chlorination Method: Involves chlorinating Vat Blue RSN using sulfuric acid and chlorine gas under controlled temperatures (52-54 °C). This method enhances product quality while minimizing byproducts .

- Industrial Synthesis: A more recent industrial method focuses on optimizing conditions for higher yields and reduced environmental impact, utilizing advanced techniques to manage waste byproducts effectively .

- Laboratory Synthesis: Smaller scale synthesis can be performed using similar chlorination techniques but may involve different solvents or catalysts depending on desired purity levels.

Vat Blue 6 is predominantly used in the textile industry for dyeing cotton and blended fabrics. Its applications include:

- Dyeing Processes: Effective for cold dyeing techniques, providing uniform coloration on cotton and viscose fibers.

- Pigment Production: Can be processed into organic pigments for use in paints and plastics.

- Research

Studies on Vat Blue 6 have focused on its interactions with various substrates during dyeing processes. The dye exhibits a high affinity for cotton fibers, leading to effective color uptake but also challenges related to uneven dyeing if not properly managed. Interaction with hard water can affect dye performance; thus, water softening agents are often recommended during application . Additionally, it has been noted that the leuco form is sensitive to oxidation conditions, which can lead to color fading if not controlled .

Several compounds are similar to Vat Blue 6 in terms of structure and application:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Vat Blue 1 | C28H12Cl2N2O4 | Higher solubility in organic solvents |

| Vat Blue 4 | C28H12Cl2N2O4 | Improved light fastness compared to Vat Blue 6 |

| Reactive Blue 19 | C22H17ClN3NaO7S | More vibrant color but lower wash fastness |

| Direct Blue 86 | C34H34N2Na2O8S2 | Better affinity for synthetic fibers |

Vat Blue 6 stands out due to its excellent fastness properties and versatility in various textile applications, making it a preferred choice over some reactive dyes that may lack durability under certain conditions .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Use Classification

Methods of Manufacturing

General Manufacturing Information

CLASS OF DYES THAT CAN BE EASILY REDUCED, IE, VATTED, TO SOL & USUALLY COLORLESS LEUCO FORM IN WHICH THEY CAN READILY IMPREGNATE FIBERS. SUBSEQUENT OXIDATION THEN PRODUCES INSOL COLORED DYESTUFF IN FORM THAT IS REMARKABLY FAST TO WASHING, LIGHT & CHEMICALS. EXAMPLES ARE...INDANTHRENE BLUE BFP... /VAT DYE/

REDUCING AGENTS ARE USUALLY ALKALINE SOLN OF SODIUM HYDROSULFITE (NA2S2O4) OR SOME DERIVATIVE OF LATTER. OXIDATION IS BY AIR, PERBORATE, DICHROMATE, ETC. /VAT DYE/

CI 69825, 3,3'-DICHLOROINDANTHRENE...MAY BE USED IN PACKAGINGS PLACED IN CONTACT WITH FOOD PRODUCTS. /FROM TABLE/